Cadmium (Z)-hexadec-9-enoate

CAS No.: 93894-10-1

Cat. No.: VC20290456

Molecular Formula: C32H58CdO4

Molecular Weight: 619.2 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 93894-10-1 |

|---|---|

| Molecular Formula | C32H58CdO4 |

| Molecular Weight | 619.2 g/mol |

| IUPAC Name | cadmium(2+);(Z)-hexadec-9-enoate |

| Standard InChI | InChI=1S/2C16H30O2.Cd/c2*1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16(17)18;/h2*7-8H,2-6,9-15H2,1H3,(H,17,18);/q;;+2/p-2/b2*8-7-; |

| Standard InChI Key | PCXAAOBILAIRKV-ATMONBRVSA-L |

| Isomeric SMILES | CCCCCC/C=C\CCCCCCCC(=O)[O-].CCCCCC/C=C\CCCCCCCC(=O)[O-].[Cd+2] |

| Canonical SMILES | CCCCCCC=CCCCCCCCC(=O)[O-].CCCCCCC=CCCCCCCCC(=O)[O-].[Cd+2] |

Introduction

Structural and Physical Properties

Molecular Characteristics

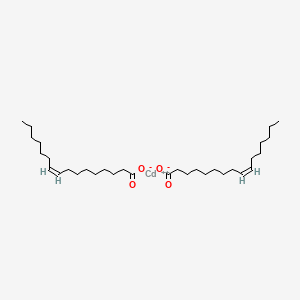

Cadmium (Z)-hexadec-9-enoate has the molecular formula C₃₂H₅₈CdO₄ and a molecular weight of 619.2 g/mol . Its structure includes:

-

Two (Z)-hexadec-9-enoate ligands, each with a 16-carbon chain containing a cis double bond at the 9th position.

-

A cadmium ion (Cd²⁺) coordinated to the carboxylate groups of the ligands.

Key Structural Data

The compound’s Z-configuration is critical for its stereochemical activity and distinguishes it from trans isomers.

Physical State and Solubility

Cadmium (Z)-hexadec-9-enoate is typically a waxy solid or viscous liquid, depending on purity. It is insoluble in water due to its ionic nature but may dissolve in polar aprotic solvents (e.g., dimethylformamide).

Synthesis and Preparation

General Synthetic Approach

The synthesis of cadmium (Z)-hexadec-9-enoate involves the reaction of cadmium salts with (Z)-hexadec-9-enoic acid. A common method includes:

-

Acid Chloride Formation: Treating (Z)-hexadec-9-enoic acid with thionyl chloride (SOCl₂) under reflux to generate the acyl chloride.

-

Cadmium Salt Reaction: Reacting the acyl chloride with cadmium acetate in anhydrous benzene, followed by purification via filtration and solvent evaporation.

Critical Reaction Parameters

| Parameter | Optimal Conditions |

|---|---|

| Solvent | Anhydrous benzene or toluene |

| Temperature | 60–80°C (reflux) |

| Base | Triethylamine (optional) |

| Purity | ≥85% (HPLC-UV/RI validated) |

Industrial-Scale Production

Industrial synthesis employs continuous flow reactors to enhance scalability and reduce by-product formation. Automated systems monitor temperature, pH, and reaction completion to optimize yield.

Chemical Reactivity and Stability

Reaction Types and Products

Cadmium (Z)-hexadec-9-enoate participates in:

-

Oxidation: Forms cadmium oxide (CdO) and oxidized organic derivatives.

-

Reduction: Yields cadmium metal and reduced fatty acids.

-

Ligand Substitution: Exchanges carboxylate groups with other ligands (e.g., amines, phosphines).

Common Reagents and Conditions

| Reaction Type | Reagents/Conditions |

|---|---|

| Oxidation | H₂O₂, KMnO₄ (aqueous) |

| Reduction | NaBH₄, LiAlH₄ (anhydrous) |

| Substitution | Coordinating solvents (e.g., THF), elevated temperatures |

Thermal and Photostability

Cadmium carboxylates generally exhibit higher thermal stability than esters due to the cadmium ion’s coordination. Decomposition typically occurs at 220–240°C, compared to 160–175°C for methyl (Z)-hexadec-9-enoate.

Applications in Research and Industry

Materials Science

Cadmium (Z)-hexadec-9-enoate serves as a precursor for:

-

Cadmium-based semiconductors: Used in thin-film electronics and optoelectronic devices.

-

Catalysts: Applied in organic synthesis due to cadmium’s Lewis acidity.

Biological and Medical Research

-

Toxicology Studies: Investigated for its role in cadmium-induced oxidative stress and cellular damage.

-

Drug Delivery: Explored as a component of lipid-based drug carriers, though limited by toxicity concerns.

Environmental and Industrial Uses

-

Lubricant Additives: Potential use in high-temperature lubricants due to thermal stability.

-

Niche Pesticides: Studied as a pheromone analog, though regulatory restrictions apply.

Analytical Characterization

Key Techniques

| Method | Purpose |

|---|---|

| HPLC-UV/RI | Purity quantification (≥85%) |

| ¹H/¹³C NMR | Confirm Z-configuration (δ 5.3–5.4 ppm for olefinic protons) |

| Elemental Analysis | Validate cadmium content (20–25% by mass) |

Advanced Validation

-

Accelerated Degradation Studies: Assess stability at 4°C, 25°C, and 40°C with 60% humidity.

-

Comparative Cross-Validation: Use GC-MS to detect trace impurities affecting bioactivity.

Comparison with Related Compounds

Sodium vs. Cadmium Salts

| Property | Sodium Salt | Cadmium Salt |

|---|---|---|

| Solubility | Water-soluble | Insoluble in water |

| Toxicity | Low (biocompatible) | High (heavy metal risk) |

| Applications | Surfactants, food additives | Niche industrial uses |

Ester vs. Carboxylate Derivatives

| Property | Ester | Cadmium Carboxylate |

|---|---|---|

| Polarity | Nonpolar | Ionic |

| Thermal Stability | Low (160–175°C) | High (220–240°C) |

| Market Use | Flavor industry (15% growth) | Restricted to specialized roles |

Research Challenges and Future Directions

Environmental Risk Mitigation

-

Leaching Simulation: Model cadmium mobility in soil matrices using column chromatography.

-

Biosensor Deployment: Use transgenic bacteria to detect bioavailable cadmium in field samples.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume